Streptocyclin
Overview
Description
Streptocyclin is an antibiotic compound derived from the bacterium Streptomyces griseus. It belongs to the aminoglycoside class of antibiotics and is known for its effectiveness against a variety of bacterial infections, including those caused by Gram-negative bacteria. This compound works by inhibiting protein synthesis in bacteria, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Streptocyclin is typically produced through fermentation processes involving Streptomyces griseus. The fermentation medium is prepared with specific nutrients to support the growth and metabolic activity of the bacteria. The process involves the following steps:
Inoculation: Spores of Streptomyces griseus are inoculated into a nutrient-rich medium.
Fermentation: The inoculated medium is incubated under controlled conditions (temperature, pH, and aeration) to promote bacterial growth and antibiotic production.
Extraction: After fermentation, the antibiotic is extracted from the culture medium using solvent extraction techniques.
Purification: The extracted antibiotic is purified through various chromatographic methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in bioreactors. Key parameters such as nutrient concentration, oxygen supply, and agitation are optimized to maximize yield. The use of genetically engineered strains of Streptomyces griseus can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Streptocyclin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with altered antibacterial properties. These derivatives can be used to study structure-activity relationships and develop new antibiotics.
Scientific Research Applications
Streptocyclin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential to treat multi-drug resistant bacterial infections.
Industry: Used in the development of new antibiotics and as a biocontrol agent in agriculture.
Mechanism of Action
Streptocyclin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and the production of nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular target of this compound is the 16S rRNA within the 30S ribosomal subunit.
Comparison with Similar Compounds
Streptocyclin is similar to other aminoglycoside antibiotics such as:
- Streptomycin
- Gentamicin
- Kanamycin
- Tobramycin
Uniqueness
This compound is unique in its specific spectrum of activity and its ability to overcome certain bacterial resistance mechanisms. Unlike some other aminoglycosides, this compound has shown effectiveness against a broader range of Gram-negative bacteria and is less prone to resistance development.
Conclusion
This compound is a valuable antibiotic with significant applications in scientific research and medicine. Its unique properties and effectiveness against resistant bacterial strains make it a crucial tool in the fight against bacterial infections. Further research and development of this compound and its derivatives hold promise for new therapeutic options in the future.
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGIEQMCLPPPH-OWWKMAFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H107ClN16O44S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1936.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8069-81-6 | |
Record name | Streptocycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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